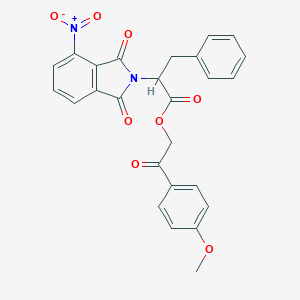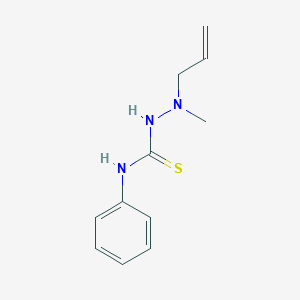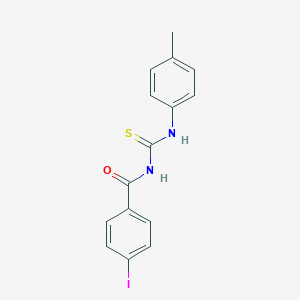![molecular formula C17H17N3O5S B410130 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410130.png)
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[(2-methyl-4-nitroanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.
Scientific Research Applications
Algae Growth Inhibition
3,4-Dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide and similar alkoxyl thiourea derivatives have been studied for their potential in controlling the eutrophication phenomenon in aquatic environments. These compounds have demonstrated inhibitory effects on the growth of Oscillatoria sp., a type of algae found in Kenyir Lake, Malaysia. The study found that these compounds can inhibit algae growth, suggesting their potential as eco-friendly algae inhibitors in aquatic systems (Nor et al., 2015).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of compounds structurally related to this compound. For example, derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016). Similarly, other benzamide derivatives have been synthesized and tested for their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Potential in Cancer Treatment
Studies have also explored the use of related compounds in cancer treatment. For example, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide (PITENIN-1), structurally similar to this compound, has shown promise as an anti-cancer agent due to its inhibition of the phosphatidylinositol-3 kinase pathway (Kommagalla et al., 2014).
Antioxidant Activities
Additionally, benzamide derivatives have been investigated for their antioxidant properties. For instance, compounds synthesized from 2,3-dimethoxybenzoic acid exhibited significant antioxidant activities, suggesting their potential for further research in various fields (Yakan et al., 2020).
properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O5S/c1-10-8-12(20(22)23)5-6-13(10)18-17(26)19-16(21)11-4-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H2,18,19,21,26) |
InChI Key |
XUSZBFUXDMYUOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(2-methylphenyl)acetamide](/img/structure/B410050.png)

![N-[2-(2-Chloro-benzylsulfanyl)-ethyl]-2-methyl-3-nitro-benzamide](/img/structure/B410053.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cyclopropylacetamide](/img/structure/B410055.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B410057.png)
![4-methyl-N-(4-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B410058.png)
![Ethyl 4-{[3-nitro(phenylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B410059.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B410060.png)
![Propyl 4-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410062.png)


